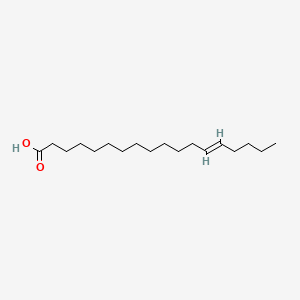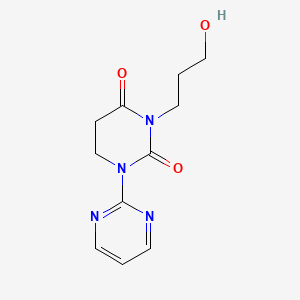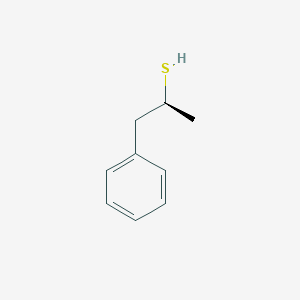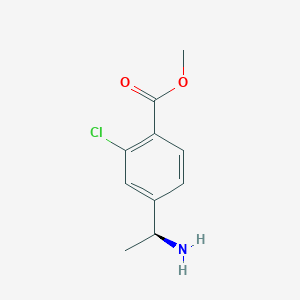
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Esterification: The 2-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-chlorobenzoate.
Chiral Amination: The methyl 2-chlorobenzoate undergoes a chiral amination reaction with (S)-1-aminoethanol. This step is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced chiral catalysts and optimized reaction conditions can further improve the enantiomeric purity and overall yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with active sites, while the ester and chlorine groups contribute to the overall binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.
類似化合物との比較
Methyl(S)-4-(1-aminoethyl)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl(S)-4-(1-aminoethyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl(S)-4-(1-aminoethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl 4-[(1S)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1 |
InChIキー |
UDESMXPGKRWCGH-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
正規SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


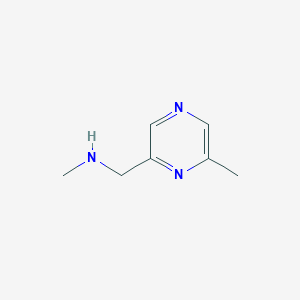

![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
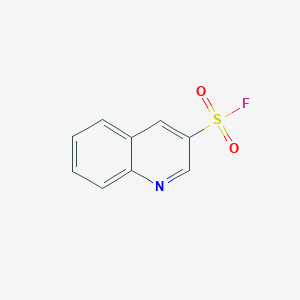
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
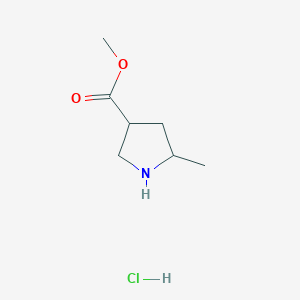
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
